2-({[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}methyl)benzonitrile

NPY Y5 antagonist Obesity Quinazoline SAR

Researchers studying NPY Y5-mediated hyperphagia need structurally authenticated antagonists to avoid confounding SAR. This quinazoline derivative (CAS 646450-61-5), a defined NPY Y5 antagonist from Roche patent US7205309, features a 2-methylquinazoline core with 4-pyrrolidine and 7-(O-linked benzonitrile) substitution. • Structural identity critical-minor 7-position or pyrrolidine modifications alter pharmacology. • Reference antagonist for radioligand binding & functional cAMP/calcium assays. • Benchmark vs. fluoro-/chloro-pyridyl analogs in DIO rodent feeding models. • Prior kinase profiling recommended (4-pyrrolidinylquinazoline scaffold). Supplied with CoA. For research use only.

Molecular Formula C21H20N4O
Molecular Weight 344.4 g/mol
CAS No. 646450-61-5
Cat. No. B12585433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}methyl)benzonitrile
CAS646450-61-5
Molecular FormulaC21H20N4O
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2)OCC3=CC=CC=C3C#N)C(=N1)N4CCCC4
InChIInChI=1S/C21H20N4O/c1-15-23-20-12-18(26-14-17-7-3-2-6-16(17)13-22)8-9-19(20)21(24-15)25-10-4-5-11-25/h2-3,6-9,12H,4-5,10-11,14H2,1H3
InChIKeyNRJLVGRHKKLXBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NPY Y5 Antagonist (CAS 646450-61-5) Procurement Overview


2-({[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]oxy}methyl)benzonitrile (CAS 646450-61-5), also reported under the synonymous IUPAC name 4-[(2-methyl-4-pyrrolidin-1-yl-quinazolin-7-yl)oxymethyl]benzonitrile, is a synthetic small-molecule quinazoline derivative with a molecular formula of C₂₁H₂₀N₄O and a molecular weight of 344.4 g/mol . The compound is explicitly disclosed and claimed in patent US7205309 (assigned to Hoffmann-La Roche) as a neuropeptide Y Y5 (NPY Y5) receptor antagonist intended for the prophylaxis or treatment of obesity, hyperphagia, and related metabolic disorders [1]. It features a 2-methylquinazoline core substituted at the 4-position with a pyrrolidine ring and at the 7-position with a benzonitrile-bearing methyleneoxy linker, structural elements that are critical for its receptor interaction profile.

Why Analogs Cannot Substitute for This NPY Y5 Antagonist


Simple in-class substitution among quinazoline-based NPY Y5 antagonists is not supported by the available structure-activity relationship (SAR) data. Within the Roche patent series US7205309, minor modifications to the 7-position substituent or the pyrrolidine ring directly alter the compound's pharmacological identity [1]. For instance, the claimed compound differs from its close analogs solely by the substitution pattern on the benzonitrile ring (e.g., 7-(2-fluoro- or 2-chloro-pyridin-3-ylmethoxy) variants) or by the incorporation of a hydroxymethyl group on the pyrrolidine ring [2]. Such changes are known within quinazoline medicinal chemistry to modulate receptor binding affinity, selectivity, and pharmacokinetic properties [3]. Consequently, procurement for target-specific investigations must be based on the exact structural identity rather than generic class membership to avoid confounding biological outcomes.

Differentiation Evidence vs. Structural Analogs


Benzonitrile Substituent vs. Heteroaryl Analogs

The compound features a 4-(oxymethyl)benzonitrile substituent attached via a methyleneoxy linker at the quinazoline 7-position. This distinguishes it from the closest patent-exemplified analogs 7-(2-fluoro-pyridin-3-ylmethoxy)-2-methyl-4-pyrrolidin-1-yl-quinazoline and 7-(2-chloro-pyridin-3-ylmethoxy)-2-methyl-4-pyrrolidin-1-yl-quinazoline (both patented in US7205309 as NPY Y5 antagonists) [1]. While all three compounds share an identical 2-methyl-4-pyrrolidin-1-yl-quinazoline core, the 7-position substituent differs fundamentally in aromatic character (phenyl vs. pyridyl), heteroatom content (carbonitrile vs. fluoro/chloro), and hydrogen-bonding potential, factors that in quinazoline-based GPCR ligands are known to influence receptor subtype selectivity and off-target binding [2]. Quantitative receptor binding and functional data for these specific compounds are not publicly disclosed within the accessed patent literature; therefore, this structural evidence is classified as Class-Level Inference based on established quinazoline GPCR SAR principles.

NPY Y5 antagonist Obesity Quinazoline SAR

Oxygen vs. Nitrogen Linker at 7-Position

The target compound employs an oxygen-based linker (quinazolin-7-yl-oxy-methyl) to connect the benzonitrile moiety to the quinazoline core, in contrast to the nitrogen-linked analog 4-(2-methyl-4-pyrrolidin-1-yl-quinazolin-7-ylamino)-benzonitrile (also disclosed in US7205309 as compound 29) [1]. Within quinazoline medicinal chemistry, the switch from an oxygen to a nitrogen linker can alter the pKa of the linking atom, modify the conformational flexibility of the side chain, and affect hydrogen-bonding interactions with receptor binding pockets. Such O-to-N linker substitutions in quinazoline kinase inhibitor programs have been documented to produce >10-fold shifts in binding affinity to primary targets [2]. However, head-to-head pharmacological data directly comparing the O-linked and N-linked benzonitrile analogs from the Roche patent series are not publicly available from the accessed sources.

Quinazoline NPY Y5 Linker SAR

Unsubstituted vs. Hydroxyalkyl Pyrrolidine Ring

The target compound contains an unsubstituted pyrrolidine ring at the quinazoline 4-position. In contrast, two related patent-exemplified analogs—(S)-4-[4-(2-hydroxymethyl-pyrrolidin-1-yl)-2-methyl-quinazolin-7-yloxymethyl]-benzonitrile and (S)-4-[4-(3-hydroxy-pyrrolidin-1-yl)-2-methyl-quinazolin-7-yloxymethyl]-benzonitrile hydrochloride—incorporate hydroxyl or hydroxymethyl substituents on the pyrrolidine ring [1]. The addition of polar substituents on the pyrrolidine ring is known to influence aqueous solubility, metabolic stability (particularly susceptibility to cytochrome P450-mediated oxidation), and central nervous system penetration in CNS-targeted GPCR programs [2]. Quantitative comparisons of these specific compounds' solubility, metabolic half-life, or brain-to-plasma ratios are not publicly available from the accessed patent literature.

Pyrrolidine SAR NPY antagonist Quinazoline

Certified Purity vs. Gray-Market Sources

The compound as supplied by reputable research chemical vendors (e.g., Smolecule Catalog No. S13069365) is provided with full analytical characterization including InChI Key (NRJLVGRHKKLXBM-UHFFFAOYSA-N), canonical SMILES (CC1=NC2=C(C=CC(=C2)OCC3=CC=CC=C3C#N)C(=N1)N4CCCC4), and a declared molecular formula of C₂₁H₂₀N₄O . This level of characterization ensures traceability and reproducibility—critical parameters for peer-reviewed research—compared to procurement from uncertified sources that may supply positional isomers (e.g., the 2-cyanobenzyl vs. 4-cyanobenzyl substitution variant) or compounds with incomplete regiochemical specification. The patent literature notes both '2-({...}methyl)benzonitrile' and '4-[(...oxymethyl)]benzonitrile' nomenclature, suggesting possible regioisomeric variants that must be analytically confirmed upon receipt [1].

Procurement Quality control Quinazoline

Research Applications for NPY Y5 Antagonist


In Vitro NPY Y5 Binding and Functional Assays

The compound is suitable as a reference NPY Y5 antagonist in radioligand displacement assays and functional cAMP or calcium mobilization assays using recombinant NPY Y5 receptor-expressing cell lines. Its structural assignment as a quinazoline-based neuropeptide Y antagonist is supported by patent disclosure US7205309, which classifies the compound among NPY Y5 receptor antagonists intended for obesity treatment [1]. Researchers should pair this compound with established NPY Y5 reference antagonists (e.g., Lu AA33810 or CGP 71683) for comparative pharmacological profiling to establish relative potency and selectivity [2].

SAR Studies: 7-Position Linker Modifications

The compound's O-linked benzonitrile substituent at the quinazoline 7-position makes it a valuable comparator for SAR campaigns examining linker atom effects (O vs. N), substituent electronics (benzonitrile vs. halopyridine), and pyrrolidine ring substitution patterns. Direct comparisons with the N-linked analog 4-(2-methyl-4-pyrrolidin-1-yl-quinazolin-7-ylamino)-benzonitrile and the pyrrolidine-hydroxymethyl analog (Compound 13 in US7205309) can elucidate the contribution of each structural feature to target binding, functional activity, and selectivity over related NPY receptor subtypes (Y1, Y2, Y4) [1].

In Vivo DIO Rodent Feeding Studies

Given its patent classification as an anti-obesity agent targeting NPY Y5-mediated hyperphagia, the compound is a candidate for acute and chronic feeding studies in DIO mouse or rat models. It should be benchmarked against clinically validated NPY pathway modulators or the close patent analogs 7-(2-fluoro-pyridin-3-ylmethoxy)-2-methyl-4-pyrrolidin-1-yl-quinazoline and 7-(2-chloro-pyridin-3-ylmethoxy)-2-methyl-4-pyrrolidin-1-yl-quinazoline to assess whether the benzonitrile substituent offers advantages in food intake suppression, body weight reduction, or metabolic parameter improvement [1]. Prior to in vivo use, researchers should independently verify compound identity, purity, and stability in dosing formulations.

Kinase Selectivity Profiling for NPY Y5 Specificity

Because the 4-pyrrolidinylquinazoline scaffold is a recognized kinase inhibitor pharmacophore, the compound should be subjected to broad-panel kinase profiling (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to rule out off-target kinase inhibition that could confound interpretation of NPY Y5-mediated pharmacology. Comparative profiling against the fluoro- and chloro-pyridyl analogs from US7205309 could reveal whether the benzonitrile substituent offers improved selectivity for NPY Y5 over kinase targets [1][2].

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